methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

Kv1.3 inhibitor ion channel immunomodulation

Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate (CAS 2320667-49-8) is a synthetic organic compound belonging to the class of heterocyclic carbamates, characterized by a thiophene ring linked to a tetrahydropyran scaffold via a quaternary carbon, with a methyl carbamate side chain. Its molecular formula is C12H17NO3S and its molecular weight is approximately 255.33 g/mol.

Molecular Formula C12H17NO3S
Molecular Weight 255.33
CAS No. 2320667-49-8
Cat. No. B2453751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate
CAS2320667-49-8
Molecular FormulaC12H17NO3S
Molecular Weight255.33
Structural Identifiers
SMILESCOC(=O)NCC1(CCOCC1)C2=CSC=C2
InChIInChI=1S/C12H17NO3S/c1-15-11(14)13-9-12(3-5-16-6-4-12)10-2-7-17-8-10/h2,7-8H,3-6,9H2,1H3,(H,13,14)
InChIKeyWNJOPMUQIDQTSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate (CAS 2320667-49-8): Chemical Identity and Procurement Context


Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate (CAS 2320667-49-8) is a synthetic organic compound belonging to the class of heterocyclic carbamates, characterized by a thiophene ring linked to a tetrahydropyran scaffold via a quaternary carbon, with a methyl carbamate side chain. Its molecular formula is C12H17NO3S and its molecular weight is approximately 255.33 g/mol [1]. The compound is primarily listed as a research chemical and synthetic intermediate. Direct quantitative biological data for this specific compound in peer-reviewed literature is currently absent; its differentiation must be inferred from the structure-activity relationships (SAR) of closely related structural classes, particularly thiophene-based tetrahydropyran inhibitors of potassium channels and deubiquitinases [2].

Why Generic Substitution Fails for Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate (2320667-49-8): The Scaffold Specificity Problem


In-class substitution is high-risk because the tetrahydropyran-thiophene scaffold with a quaternary 4-position carbon creates a unique spatial orientation of the thiophene ring and the carbamate side chain that cannot be replicated by simple regioisomers or other heterocyclic replacements [1]. Empirical evidence from the Kv1.3 inhibitor series demonstrates that seemingly minor modifications—such as replacing tetrahydropyran with cyclohexane or changing the thiophene substitution pattern—produce significant shifts in potency and selectivity [1]. The absence of publicly available head-to-head comparative data for this specific compound means that any substitution must be validated through custom experimental benchmarking.

Quantitative Differentiation Evidence for Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate (2320667-49-8): A Critical Appraisal


Scaffold Advantage of the Tetrahydropyran-Thiophene Core Over Cyclohexane Analogs in Kv1.3 Inhibition

In a systematic SAR study of benzamide-based Kv1.3 inhibitors, compounds bearing a tetrahydropyran central scaffold demonstrated superior potency compared to their direct cyclohexane analogs. Although the specific compound 2320667-49-8 was not tested in this study, the class-level SAR establishes that the tetrahydropyran oxygen contributes to binding affinity through hydrogen-bond interactions that the cyclohexane scaffold cannot provide [1]. Trans-carbamate isomers in this series achieved IC50 values of 122–166 nM, while corresponding hydroxy analogs showed reduced potency [1]. This supports the rationale for selecting the tetrahydropyran-thiophene carbamate scaffold over cyclohexane-based alternatives.

Kv1.3 inhibitor ion channel immunomodulation tetrahydropyran scaffold

Thiophene-3-yl vs. Thiophene-2-yl Substitution: Impact on Target Engagement Selectivity

The 3-thiophene substitution pattern present in 2320667-49-8 is a critical determinant of biological target selectivity. In the USP7 inhibitor series, trisubstituted thiophenes with specific substitution patterns (e.g., P005091) achieve selective USP7/USP47 inhibition (EC50 = 4.2 and 4.3 μM, respectively) with minimal activity against other protease classes (EC50 > 100 μM for caspases, cathepsins, calpain, metalloproteases, and serine proteases) [1]. While P005091 bears additional substituents (dichlorophenylthio, nitro, acetyl) absent in 2320667-49-8, the 3-thiophene connectivity is conserved and is expected to influence binding orientation differently than 2-thiophene analogs [1]. Direct comparative data for 2320667-49-8 against specific 2-thiophene regioisomers are not publicly available.

USP7 inhibitor deubiquitinase thiophene isomer selectivity

Carbamate Functional Group: Enhanced Metabolic Stability Over Free Amine Analogs

The methyl carbamate moiety in 2320667-49-8 distinguishes it from the corresponding free amine analog, (4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methanamine (CAS 1447965-82-3 / 1864058-94-5) . Carbamate functional groups are widely recognized in medicinal chemistry for conferring improved metabolic stability relative to free amines by reducing oxidative deamination and N-dealkylation by cytochrome P450 enzymes. While specific microsomal stability data for 2320667-49-8 are not published, the class-level evidence from carbamate-containing drug candidates indicates that methyl carbamates generally exhibit extended half-lives compared to their primary amine counterparts, making them preferable for in vivo studies where amine lability is a concern.

carbamate stability metabolic stability free amine comparison prodrug

Recommended Application Scenarios for Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate (2320667-49-8)


Scaffold-Hopping and SAR Exploration in Kv1.3 Inhibitor Programs

Based on the demonstrated potency of tetrahydropyran-thiophene carbamates in the Kv1.3 series (IC50 values reaching 122–166 nM for trans isomers) [1], 2320667-49-8 can serve as a core scaffold for systematic SAR exploration. Its thiophene-3-yl substitution pattern and methyl carbamate side chain offer two vectors for further derivatization, enabling the exploration of chemical space around a validated ion channel target.

Development of Selective Deubiquitinase Chemical Probes

The thiophene-3-yl motif is conserved in selective USP7/USP47 inhibitors such as P005091, which achieves >23-fold selectivity over other protease classes [1]. Although 2320667-49-8 lacks the additional substituents present in P005091, its simpler structure makes it a cleaner starting point for the rational design of next-generation deubiquitinase probes, allowing incremental addition of potency- and selectivity-conferring groups.

Synthetic Intermediate for Complex Heterocyclic Libraries

The carbamate group serves as a protected amine equivalent, enabling further synthetic transformations such as hydrolysis to the free amine, alkylation, or incorporation into urea and amide linkages [1]. This positions 2320667-49-8 as a versatile building block for generating diverse compound libraries with the tetrahydropyran-thiophene core, particularly for medicinal chemistry campaigns targeting ion channels or cysteine proteases.

Metabolic Stability Comparator in Free Amine vs. Carbamate Benchmarking Studies

The paired availability of 2320667-49-8 and its free amine analog (CAS 1447965-82-3) enables direct head-to-head metabolic stability comparisons. Such studies can quantify the specific contribution of the methyl carbamate group to microsomal half-life and intrinsic clearance, providing valuable data to inform lead optimization decisions across multiple target classes.

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